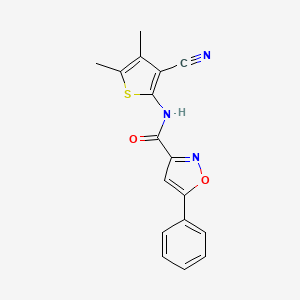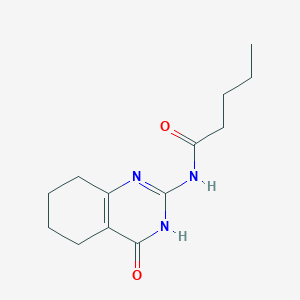
4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound with the molecular formula C12H23NO It is a derivative of piperidine, characterized by the presence of an allyl group and four methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol typically involves the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ol with allyl bromide. The reaction is carried out under thermal conditions, where the mixture of 2,2,6,6-tetramethylpiperidin-4-ol and allyl bromide is heated to facilitate the alkylation process . Microwave irradiation can also be employed to reduce the reaction time and improve yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxone is commonly used as an oxidizing agent for the oxidation of this compound.
Substitution: Allyl bromide is used for the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ol.
Major Products:
Oxidation Products: Hydroxylamines and other oxidized derivatives.
Substitution Products: N-alkylated derivatives with various substituents.
Scientific Research Applications
4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of light and heat stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds with other molecules, inhibiting ion migration and reinforcing interface contact . This property is particularly useful in enhancing the stability of materials such as perovskite solar cells .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its bifunctional properties and use in stabilizing perovskite solar cells.
4-Amino-2,2,6,6-tetramethylpiperidine: Used as an additive for light and heat stability of polyamide 6 and other applications.
Uniqueness: 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its allyl group, which imparts distinct chemical reactivity and potential for various synthetic applications. Its ability to form stable hydrogen bonds and enhance material stability further distinguishes it from other similar compounds.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-6-7-12(14)8-10(2,3)13-11(4,5)9-12/h6,13-14H,1,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRQDWLHSOHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(CC=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2497425.png)






![N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2497434.png)


![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497445.png)
